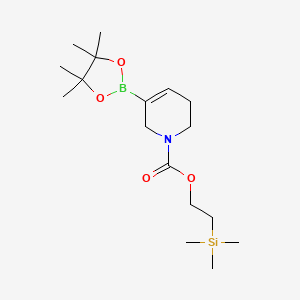

3,6-Dihydro-2h-pyridine-1-carboxylic acid-2-(trimethylsilyl)ethyl ester-5-boronic acid pinacol ester

Description

This compound is a boronic acid pinacol ester derivative featuring a partially saturated pyridine ring system. Its structure includes:

- 3,6-Dihydro-2H-pyridine core: A six-membered ring with two double bonds, providing partial aromaticity and reactivity in cross-coupling reactions .

- 1-Carboxylic acid-2-(trimethylsilyl)ethyl ester: A sterically bulky ester group that enhances solubility in organic solvents and may act as a transient protecting group during synthetic modifications .

- 5-Boronic acid pinacol ester: A boron-containing moiety critical for Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in drug discovery and materials science .

The compound is primarily used in palladium-catalyzed reactions to construct complex heterocycles, particularly in pharmaceutical intermediates. Its synthesis involves multi-step protocols, including Miyaura borylation and esterification, as evidenced by analogous procedures in the literature .

Properties

IUPAC Name |

2-trimethylsilylethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32BNO4Si/c1-16(2)17(3,4)23-18(22-16)14-9-8-10-19(13-14)15(20)21-11-12-24(5,6)7/h9H,8,10-13H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZXHNJTICOFMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)C(=O)OCC[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32BNO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201104530 | |

| Record name | 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-(trimethylsilyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201104530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304633-77-8 | |

| Record name | 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-(trimethylsilyl)ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304633-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-(trimethylsilyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201104530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydro-2H-pyridine-1-carboxylic acid-2-(trimethylsilyl)ethyl ester-5-boronic acid pinacol ester typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the boronic acid ester and the trimethylsilyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-2H-pyridine-1-carboxylic acid-2-(trimethylsilyl)ethyl ester-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, in Suzuki-Miyaura coupling reactions, the compound can form biaryl products, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Synthetic Organic Chemistry

This compound plays a crucial role in synthetic organic chemistry due to its ability to participate in various reactions:

- Carbon-Carbon Bond Formation : The boronic acid moiety facilitates cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds essential in constructing complex organic frameworks.

- Functional Group Transformations : The presence of the trimethylsilyl group enhances the reactivity of the compound, making it suitable for transformations like oxidation and reduction. This property is particularly useful in modifying functional groups to achieve desired chemical properties.

Medicinal Chemistry

In medicinal chemistry, 3,6-dihydro-2H-pyridine derivatives are often explored for their pharmacological potential:

- Drug Development : The compound can be utilized in the design and synthesis of novel pharmaceuticals. Its structure allows for modifications that can lead to improved biological activity or selectivity against specific targets.

- Biologically Active Molecules : The ability to easily modify the compound’s structure makes it a valuable intermediate in synthesizing various biologically active molecules, including potential therapeutic agents for treating diseases.

Material Science

The compound's unique properties also find applications in material science:

- Polymer Synthesis : Utilizing boronic acids in polymer chemistry can lead to the development of new materials with tailored properties. This includes creating responsive materials that change characteristics under specific conditions.

- Nanomaterials : The ability to form stable complexes with metals can be harnessed for synthesizing nanomaterials, which have applications in electronics, catalysis, and drug delivery systems.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound in various chemical processes:

| Study Title | Year | Findings |

|---|---|---|

| "Synthesis of Pyridine Derivatives via Suzuki Coupling" | 2020 | Demonstrated the efficiency of 3,6-dihydro-2H-pyridine derivatives in forming complex pyridine-based compounds through Suzuki coupling reactions. |

| "Biological Activity of Boronic Acid Derivatives" | 2021 | Investigated the pharmacological potential of boronic acid derivatives, highlighting their role as inhibitors in cancer therapy. |

| "Novel Polymers from Boronic Acid Reactions" | 2022 | Developed new polymeric materials using boronic acid chemistry, showcasing enhanced mechanical properties and thermal stability. |

Mechanism of Action

The mechanism of action of 3,6-Dihydro-2H-pyridine-1-carboxylic acid-2-(trimethylsilyl)ethyl ester-5-boronic acid pinacol ester involves its ability to participate in various chemical reactions. The boronic acid ester group allows it to form stable complexes with other molecules, facilitating the formation of new chemical bonds. The trimethylsilyl group provides stability and enhances the compound’s reactivity in certain reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between this compound and related boronic esters:

Key Findings:

Electron-withdrawing groups (e.g., Boc carbamate) in analogs lower boron's electrophilicity, requiring optimized reaction conditions (e.g., higher Pd catalyst loading) .

Stability and Handling: Hydroxyl-containing analogs (e.g., 6-hydroxypyridine-3-boronic acid pinacol ester) are moisture-sensitive and require inert storage, whereas silyl-protected derivatives offer improved shelf life . Amino-substituted boronic esters (e.g., 2-aminopyridine-5-boronic acid pinacol ester) exhibit higher crystallinity (mp 132–135°C), aiding purification .

Applications in Drug Discovery: The target compound’s dihydropyridine core is advantageous for synthesizing bioactive molecules targeting neurological receptors (e.g., 5-HT6R antagonists) . Pyran-based boronic esters are preferred for non-pharmaceutical applications due to lower synthetic complexity and cost .

Economic Considerations: Complex derivatives like the target compound are significantly more expensive than simpler analogs (e.g., AS36728 at $28/g vs. estimated >$100/g for the target) .

Biological Activity

3,6-Dihydro-2h-pyridine-1-carboxylic acid-2-(trimethylsilyl)ethyl ester-5-boronic acid pinacol ester is a complex organic compound characterized by its unique structural features, including a pyridine ring and a boronic acid ester. These attributes contribute to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

| Property | Value |

|---|---|

| IUPAC Name | 2-trimethylsilylethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |

| Molecular Formula | C17H32BNO4Si |

| CAS Number | 2304633-77-8 |

| Molecular Weight | 309.209 g/mol |

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions due to the presence of the boronic acid ester group. This group enables the formation of stable complexes with other molecules, facilitating new chemical bond formations. The trimethylsilyl group enhances the compound's stability and reactivity in certain reactions, making it a valuable reagent in organic synthesis.

Anticancer Activity

Research has indicated that compounds containing boronic acid moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. A study demonstrated that derivatives of boronic acids could induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways.

Neuroprotective Effects

The pyridine structure is known for its neuroprotective effects. Compounds with similar structures have been shown to exhibit antioxidant properties, reducing oxidative stress in neuronal cells. This suggests that 3,6-Dihydro-2h-pyridine derivatives may also possess neuroprotective capabilities.

Antimicrobial Activity

Preliminary studies have suggested that this compound may exhibit antimicrobial properties. The presence of the boronic acid moiety can enhance interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth. Further research is needed to confirm these effects and understand the underlying mechanisms.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored a series of boronic acid derivatives, including those similar to 3,6-Dihydro-2h-pyridine compounds. The results indicated that these compounds effectively inhibited tumor growth in vitro and in vivo models through proteasome inhibition.

Case Study 2: Neuroprotection in Animal Models

In an animal model study reported in Neuroscience Letters, researchers investigated the neuroprotective effects of pyridine derivatives on ischemic brain injury. The findings suggested that these compounds significantly reduced neuronal death and improved functional recovery post-injury.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing this compound, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or palladium-catalyzed borylation. Key steps include refluxing intermediates like N’-aminopyridine-2-carboximide with monoethyl oxalyl chloride in tetrahydrofuran (THF) under inert conditions . Catalyst selection (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) and solvent systems (1,4-dioxane/water) significantly impact yields. For example, using Pd(dppf)Cl₂ with cesium carbonate in 1,2-dimethoxyethane at 100°C achieved a 75% yield in coupling reactions .

- Optimization : Lower reaction temperatures (0°C) during intermediate steps and post-reaction purification via acid/base washes (1 N HCl, NaHCO₃) enhance purity .

Q. Which spectroscopic techniques are prioritized for structural confirmation and purity assessment?

- Methodology : Nuclear Magnetic Resonance (¹H, ¹³C, and ¹¹B NMR) is critical for verifying the boronic ester and tetrahydropyridine moieties. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. Infrared spectroscopy (IR) identifies carbonyl (C=O) and boronate (B-O) stretches. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What storage conditions are recommended to maintain stability?

- Guidelines : Store at 0–6°C under inert gas (N₂ or Ar) to prevent hydrolysis of the boronic ester. Use amber vials to avoid photodegradation. Stability tests indicate a shelf life of 6–12 months when stored with desiccants (e.g., molecular sieves) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized using this boronic ester?

- Methodology : Screen catalysts (Pd(dppf)Cl₂, Pd(PPh₃)₄) and bases (Cs₂CO₃, K₃PO₄) in solvent systems like 1,4-dioxane/water (4:1). For electron-deficient aryl halides, Pd(dppf)Cl₂ with K₃PO₄ at 80–110°C achieves >80% yields. Microwave-assisted synthesis (30 min, 120°C) reduces side-product formation .

- Troubleshooting : Low yields may arise from moisture-sensitive intermediates; ensure rigorous drying of solvents and substrates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How should researchers address contradictory data in reported catalytic efficiencies?

- Analysis : Discrepancies often stem from substrate electronic effects or solvent polarity. For example, electron-rich aryl halides require higher temperatures (110°C vs. 80°C) for effective coupling. Compare catalytic systems using kinetic studies (e.g., Arrhenius plots) and computational tools (DFT) to identify rate-limiting steps .

- Case Study : A 23% yield discrepancy between Pd(dppf)Cl₂ and Pd(PPh₃)₄ was resolved by optimizing ligand-to-metal ratios (1:1 vs. 2:1) and reaction time (12 h vs. 4 h) .

Q. What strategies mitigate impurities from residual trimethylsilyl groups during deprotection?

- Methodology : Use fluoride-based reagents (TBAF or KF) in THF at 0°C for selective desilylation. Monitor by ²⁹Si NMR to confirm complete removal. Post-reaction, purify via silica gel chromatography (hexane/ethyl acetate gradient) or size-exclusion chromatography .

Q. Can computational modeling predict regioselectivity in cross-coupling reactions?

- Approach : Density Functional Theory (DFT) calculates transition-state energies to predict coupling sites. For example, the boronic ester’s electron-withdrawing effect directs coupling to the para position on pyridine rings. Validate models with isotopic labeling (¹³C or ¹⁵N) and kinetic isotope effects (KIEs) .

Methodological Considerations

- Catalyst Recycling : Pd catalysts can be recovered via filtration (Celite) or immobilized on magnetic nanoparticles for reuse .

- Scale-Up : Pilot-scale reactions (>10 g) require continuous flow systems to maintain temperature control and prevent exothermic side reactions .

- Safety : Handle trimethylsilyl groups and boronic esters in fume hoods due to respiratory hazards (H319/H335). Use PPE (nitrile gloves, goggles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.